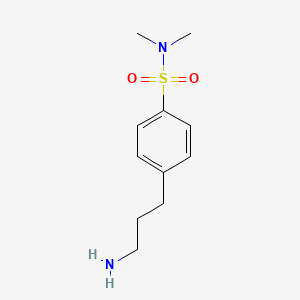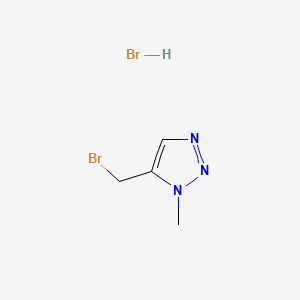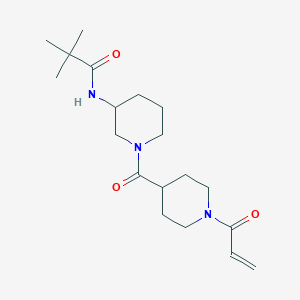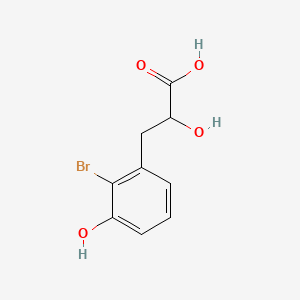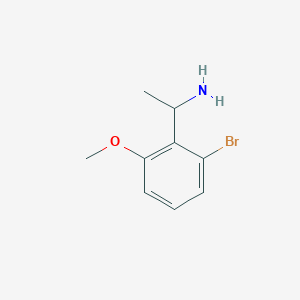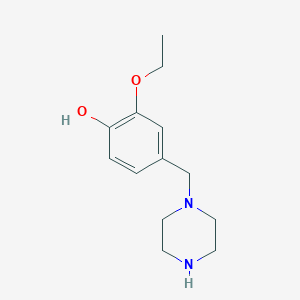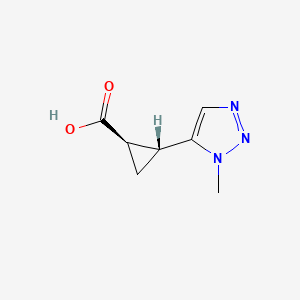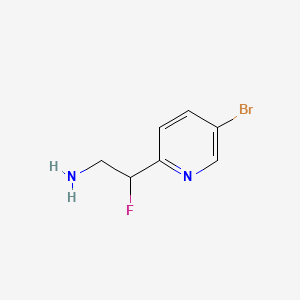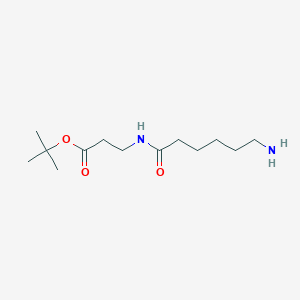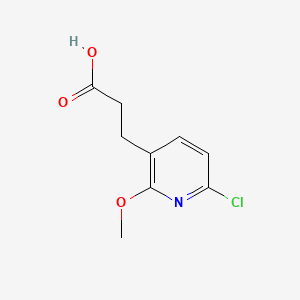
3-(6-Chloro-2-methoxypyridin-3-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(6-Chloro-2-methoxypyridin-3-yl)propanoic acid is an organic compound characterized by a pyridine ring substituted with a chlorine atom at the 6-position and a methoxy group at the 2-position The propanoic acid moiety is attached to the 3-position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Chloro-2-methoxypyridin-3-yl)propanoic acid typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 6-chloro-2-methoxypyridine. This can be achieved by chlorination of 2-methoxypyridine using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Grignard Reaction: The 6-chloro-2-methoxypyridine is then subjected to a Grignard reaction with a suitable Grignard reagent, such as ethylmagnesium bromide, to introduce the propanoic acid moiety.
Hydrolysis: The resulting intermediate is hydrolyzed under acidic conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
3-(6-Chloro-2-methoxypyridin-3-yl)propanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group or reduced to a methyl group using suitable oxidizing or reducing agents.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Esterification: Alcohols and acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Major Products
Substitution: Products with various functional groups replacing the chlorine atom.
Oxidation: Hydroxylated derivatives.
Reduction: Methylated derivatives.
Esterification: Ester derivatives of this compound.
科学的研究の応用
Chemistry
In chemistry, 3-(6-Chloro-2-methoxypyridin-3-yl)propanoic acid is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the effects of pyridine derivatives on biological systems. Its structural features make it a candidate for investigating interactions with enzymes and receptors.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore. Its derivatives may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for applications in coatings, adhesives, and polymers.
作用機序
The mechanism of action of 3-(6-Chloro-2-methoxypyridin-3-yl)propanoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chlorine and methoxy substituents can influence the compound’s binding affinity and specificity, while the propanoic acid moiety can affect its solubility and bioavailability.
類似化合物との比較
Similar Compounds
3-(6-Chloro-2-methoxypyridin-3-yl)acetic acid: Similar structure but with an acetic acid moiety instead of propanoic acid.
3-(6-Chloro-2-methoxypyridin-3-yl)butanoic acid: Similar structure but with a butanoic acid moiety.
3-(6-Chloro-2-methoxypyridin-3-yl)benzoic acid: Similar structure but with a benzoic acid moiety.
Uniqueness
3-(6-Chloro-2-methoxypyridin-3-yl)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chlorine atom and methoxy group on the pyridine ring, along with the propanoic acid moiety, allows for versatile applications in various fields.
特性
分子式 |
C9H10ClNO3 |
|---|---|
分子量 |
215.63 g/mol |
IUPAC名 |
3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid |
InChI |
InChI=1S/C9H10ClNO3/c1-14-9-6(3-5-8(12)13)2-4-7(10)11-9/h2,4H,3,5H2,1H3,(H,12,13) |
InChIキー |
ZEUZSHRJUWGNMN-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=N1)Cl)CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


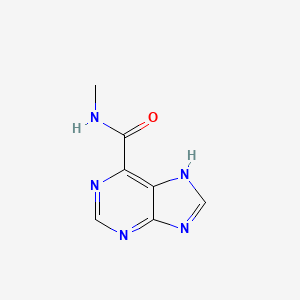
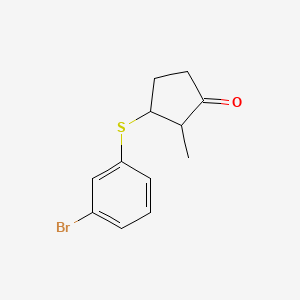
![2-{[(Tert-butoxy)carbonyl]amino}-2-(3-chloro-4-hydroxyphenyl)acetic acid](/img/structure/B13545136.png)

